4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
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Overview
Description
4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are known for their versatile applications in medicinal chemistry. The presence of a trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug discovery and development .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
The trifluoromethyl group in the compound may enhance its binding affinity and selectivity towards its targets .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in inflammation and central nervous system processes .
Pharmacokinetics
The presence of the trifluoromethyl group may enhance the compound’s metabolic stability, potentially improving its bioavailability .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including anti-inflammatory effects .
Preparation Methods
Chemical Reactions Analysis
4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of agrochemicals and materials science
Comparison with Similar Compounds
Similar compounds to 4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one include:
4-(trifluoromethyl)phenylpyrrolidin-2-one: Lacks the methyl group, which may affect its binding affinity and pharmacokinetic properties.
4-methyl-4-phenylpyrrolidin-2-one: Lacks the trifluoromethyl group, resulting in different chemical reactivity and biological activity.
4-(trifluoromethyl)phenylpyrrolidin-2,5-dione: Contains an additional carbonyl group, which can influence its chemical stability and biological interactions .
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the pyrrolidinone ring, which provides a balance of stability, lipophilicity, and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c1-11(6-10(17)16-7-11)8-3-2-4-9(5-8)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKOURBQOWSGLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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